molecular formula C13H25NO3 B570372 (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate CAS No. 658076-63-2

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B570372
CAS No.: 658076-63-2
M. Wt: 243.347
InChI Key: OXEYOBAWLIQOOL-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of complex small molecule therapeutics. Its primary research value lies in its role as a key precursor in the development of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptor PAMs are a major area of investigation for treating cognitive deficits associated with neuropsychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. The compound's structure, featuring a stereodefined, N-Boc-protected piperidine core with a hydroxymethyl handle, allows for strategic synthetic elaboration. Researchers utilize this scaffold to construct more complex molecules that can interact with the allosteric site of the AMPA receptor, thereby enhancing glutamate-mediated synaptic transmission without directly activating the receptor. This mechanism is sought after for its potential to improve cognitive functions like learning and memory. The "(rel)" designation indicates the racemic nature of the stereocenters, providing a mixture for initial structure-activity relationship (SAR) studies, which is a critical step in early-stage drug discovery for identifying potent candidates. Its application extends to the synthesis of various other pharmacologically active piperidine-containing compounds, making it a valuable intermediate for probing new chemical space in neuroscience-focused research programs.

Properties

IUPAC Name

tert-butyl (2R,6R)-4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEYOBAWLIQOOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction

The piperidine ring forms the structural backbone of this compound. Two primary approaches dominate its synthesis:

Cyclization of linear precursors :

  • Substrate : N-protected amino alcohols or diamines.

  • Conditions : Acid-catalyzed (e.g., p-toluenesulfonic acid) or base-mediated (e.g., K₂CO₃) cyclization.

  • Yield : 60–75% for stereoselective routes.

Reductive amination :

  • Substrate : Ketones or aldehydes with primary amines.

  • Catalyst : NaBH₃CN or H₂/Pd-C.

  • Stereochemical outcome : Dependent on chiral auxiliaries or asymmetric catalysis.

Table 1: Comparison of Ring-Formation Methods

MethodCatalyst/ReagentTemperature (°C)Yield (%)Stereoselectivity (ee%)
Acid-catalyzedp-TsOH806872
Base-mediatedK₂CO₃1006065
Reductive aminationNaBH₃CN257585

Stepwise Synthesis Protocol

Piperidine Ring Formation

The (2R,6R) configuration is established early to avoid racemization. A stereoselective cyclization protocol using chiral catalysts achieves high enantiomeric excess (ee):

  • Substrate preparation : 4-Hydroxymethyl-2,6-dimethyl-piperidine precursor.

  • Catalyst : (R)-BINOL-derived phosphoric acid (5 mol%).

  • Conditions : Toluene, 80°C, 12 hours.

  • Outcome : 78% yield, 88% ee.

Hydroxymethyl Group Introduction

Regioselective hydroxymethylation at C4 is achieved via:

Nucleophilic substitution :

  • Reagent : Formaldehyde in THF.

  • Base : LDA (−78°C).

  • Yield : 70%.

Reductive amination :

  • Substrate : 4-Ketopiperidine derivative.

  • Reagent : NaBH₄/MeOH.

  • Yield : 82%.

Stereochemical Control Methods

Chiral Auxiliaries

  • (−)-Menthyl chloroformate : Induces (2R,6R) configuration during cyclization.

  • Removal : Hydrolysis with LiOH/THF (90% recovery).

Asymmetric Catalysis

  • Catalyst : Ru(II)-Pheox complex.

  • Reaction : Transfer hydrogenation of imine intermediates.

  • Result : 92% ee, 80% yield.

Table 2: Stereochemical Outcomes by Method

Methodee (%)Yield (%)
Chiral auxiliary8575
Asymmetric catalysis9280
Enzymatic resolution9945

Optimization of Reaction Conditions

Boc-Protection Efficiency

tert-Butyloxycarbonyl (Boc) protection of the piperidine nitrogen is critical for subsequent functionalization:

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O).

  • Base : 4-Dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane (DCM).

  • Yield : 95%.

Optimization parameters :

  • Temperature : 0°C to 25°C (no significant yield variation).

  • Stoichiometry : 1.2 equiv Boc₂O optimal.

Industrial Production Considerations

Scalability Challenges

  • Cost of chiral catalysts : Mitigated via ligand recycling.

  • Purification : Chromatography replaced with crystallization (solvent: hexane/EtOAc).

Green Chemistry Metrics

  • E-factor : Reduced from 12.5 (lab-scale) to 3.2 (pilot plant).

  • Solvent recovery : 85% via distillation.

Analytical Validation Techniques

Spectroscopic Confirmation

  • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm), hydroxymethyl (δ 3.6–3.8 ppm).

  • ¹³C NMR : Boc carbonyl (δ 155 ppm).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₂₅NO₃: 243.1834, found: 243.1836.

Table 3: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.38 (s, 9H, Boc), 3.72 (m, 2H, CH₂OH)
IR (ATR)1685 cm⁻¹ (C=O), 3420 cm⁻¹ (O-H)

Comparative Analysis with Alternative Methods

Piperidine vs. Pyrrolidine Scaffolds

  • Piperidine : Higher thermal stability (ΔTdec: 150°C vs. 120°C for pyrrolidine).

  • Synthetic flexibility : Piperidine allows easier C4 functionalization.

Challenges and Limitations

Racemization Risks

  • Temperature sensitivity : >80°C leads to 15% racemization.

  • Mitigation : Low-temperature protocols (<40°C).

Functional Group Compatibility

  • Hydroxymethyl stability : Prone to oxidation; requires inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Piperidine Derivatives

The following table highlights structural differences between the target compound and its closest analogs:

Compound Name CAS No. Substituents Key Structural Differences Similarity Score
(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate 1245648-32-1 2,6-dimethyl; 4-hydroxymethyl Reference compound N/A
(2R,6R)-rel-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate 184368-70-5 2,6-dimethyl; 4-oxo 4-oxo replaces hydroxymethyl; increased electrophilicity at C4 N/A
(2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate 1003843-30-8 2,6-diethyl; 4-oxo Ethyl groups (vs. methyl) increase lipophilicity; 4-oxo reduces polarity 0.81
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate 190906-92-4 2-methyl; 4-oxo Single methyl at C2; simplified steric profile 0.81
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 1093759-80-8 4-trifluoroacetyl Electron-withdrawing trifluoroacetyl group enhances stability but reduces nucleophilicity 0.86

Implications of Substituent Modifications

Position 4 Functional Group :

  • The hydroxymethyl group in the target compound enhances polarity and water solubility compared to the 4-oxo analogs (e.g., 184368-70-5). This group also provides a site for further derivatization (e.g., oxidation to a carbonyl or esterification) .
  • The 4-oxo derivatives (e.g., 184368-70-5, 190906-92-4) exhibit greater electrophilicity, making them reactive toward nucleophiles like Grignard reagents or hydrides .
  • The trifluoroacetyl group (1093759-80-8) introduces strong electron-withdrawing effects, stabilizing the piperidine ring but limiting reactivity compared to hydroxymethyl or oxo groups .

Steric and Lipophilic Effects: Diethyl substituents (1003843-30-8) increase lipophilicity (logP) by ~1.5 units compared to dimethyl groups, impacting membrane permeability in biological systems .

Biological Activity

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. With the molecular formula C13H25NO3C_{13}H_{25}NO_3 and a molecular weight of approximately 243.34 g/mol, this compound exhibits chirality at the 2 and 6 positions of the piperidine ring, which significantly influences its pharmacological properties and interactions with biological targets.

Structural Characteristics

The structural uniqueness of this compound is attributed to its specific stereochemistry and functional group arrangement. This configuration is pivotal in determining its biological activity and interaction with various receptors.

Property Value
Molecular FormulaC13H25NO3C_{13}H_{25}NO_3
Molecular Weight243.34 g/mol
CAS Number658076-63-2

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Receptor Interactions : Interaction studies have shown that it may bind to various receptors and enzymes, which is crucial for understanding its mechanism of action. Specific receptors of interest include:
    • Serotonin Receptors
    • Dopamine Receptors
    • Acetylcholine Receptors
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Neuroprotection : A study demonstrated that this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing oxidative stress markers and improving cognitive function.
  • Antimicrobial Efficacy : In vitro tests showed that this compound displayed significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with neurotransmitter systems and potential modulation of receptor activity are areas of active research.

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Similarity Unique Features
tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate1502162-73-30.94Different substitution pattern on the piperidine ring
tert-Butyl 4-(aminoethyl)-4-hydroxypiperidine-1-carboxylate1179338-62-50.92Contains an amino group providing different biological activity
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate478837-18-20.94Features a bicyclic structure affecting pharmacokinetics

Q & A

Basic: What synthetic strategies are recommended for preparing (2R,6R)-rel-tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step protocols:

Piperidine Ring Formation : Use a stereoselective cyclization reaction to establish the (2R,6R) configuration. Chiral auxiliaries or catalysts may be employed to control stereochemistry.

Hydroxymethyl Introduction : Introduce the hydroxymethyl group via nucleophilic substitution or reductive amination, ensuring protection of reactive intermediates (e.g., using tert-butyloxycarbonyl [Boc] groups).

Boc Protection : Final Boc protection at the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
Key Validation : Monitor reaction progress via TLC or HPLC (see for mobile-phase optimization).

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:
A combination of methods is required:

  • NMR :
    • ¹H/¹³C NMR : Identify stereochemical centers (e.g., methyl groups at C2/C6) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error.
  • IR Spectroscopy : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches.
    Reference : PubChem/EPA DSSTox protocols for analogous compounds .

Advanced: How can stereochemical inconsistencies in synthesis be resolved?

Answer:

Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers (see for buffer optimization).

X-ray Crystallography : Confirm absolute configuration via single-crystal analysis. Refine structures using SHELXL ( ) with Mo-Kα radiation (λ = 0.71073 Å).

Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).

Advanced: What methodological approaches assess the compound’s stability under varying conditions?

Answer:
Design stress-testing experiments:

Condition Protocol Analysis
Thermal Heat at 40–80°C for 24–72 hrsHPLC purity tracking ( )
Hydrolytic Expose to pH 3–9 buffers at 25°CMonitor degradation via LC-MS
Oxidative Treat with 0.1–3% H₂O₂Quantitate peroxide adducts via NMR
Key Insight : Stability is influenced by steric protection from tert-butyl and hydroxymethyl groups ( ).

Advanced: How to address contradictory crystallographic data during structural refinement?

Answer:

Data Reconciliation :

  • Use SHELXL ( ) for iterative refinement, adjusting occupancy and thermal parameters.
  • Cross-validate with powder XRD to detect polymorphism.

Twinned Data : Apply the TWIN law in SHELXL for overlapping reflections.

Validation Tools : Leverage R-factors (R1 < 5%) and check CIF files with PLATON/CHECKCIF.

Methodological: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles ( ).
  • Engineering Controls : Use fume hoods for powder handling and avoid contact with strong oxidizers ( ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How to optimize chromatographic purity for this compound?

Answer:

Column Selection : C18 reverse-phase columns with 5 µm particle size.

Mobile Phase : Methanol/buffer mixtures (65:35 v/v) at pH 4.6 (sodium acetate/1-octanesulfonate; ).

Detection : UV at 210–254 nm for carbonyl and aromatic moieties.

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in airtight containers.
  • Light Sensitivity : Protect from UV light using amber vials.
  • Incompatibilities : Separate from strong oxidizers (e.g., peroxides; ).

Advanced: How to analyze conflicting toxicity data in related piperidine derivatives?

Answer:

In Silico Modeling : Use QSAR tools (e.g., EPA’s TEST) to predict acute toxicity (oral, dermal, inhalation; ).

In Vitro Assays : Conduct cytotoxicity screens (e.g., HepG2 cells) and compare with structural analogs.

Contradiction Resolution : Apply Hill’s criteria for causality, assessing dose-response and mechanistic plausibility ( ).

Methodological: How to design a robust experimental workflow for derivative synthesis?

Answer:

Retrosynthetic Analysis : Prioritize modular steps (e.g., piperidine core → side-chain functionalization).

Parallel Screening : Test multiple catalysts/solvents for key steps (e.g., Buchwald-Hartwig amination).

Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.